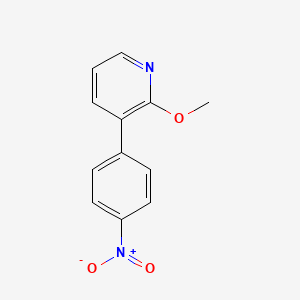

2-Methoxy-3-(4-nitrophenyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

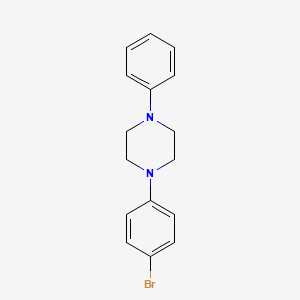

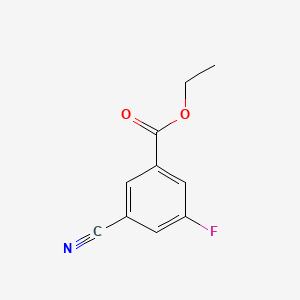

“2-Methoxy-3-(4-nitrophenyl)pyridine” is a chemical compound with the molecular formula C12H10N2O3 . It is a type of substituted pyridine, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines, such as “this compound”, has been reported in various studies . One common method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Applications De Recherche Scientifique

2-Methoxy-3-(4-nitrophenyl)pyridine has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.

In agriculture, this compound has been tested for its efficacy as a pesticide. It has been found to have insecticidal activity against various pests such as aphids, whiteflies, and mites. It works by disrupting the nervous system of the pests, leading to their death.

In industry, this compound has been investigated for its potential use as a dye. It has been found to have good solubility and stability, which make it a potential candidate for use in various applications such as textiles, paper, and plastics.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

The exact mode of action of 2-Methoxy-3-(4-nitrophenyl)pyridine is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to interact with their targets through various mechanisms, such as electrophilic substitution .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects .

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-Methoxy-3-(4-nitrophenyl)pyridine in lab experiments is its potential as a pesticide. It has been found to have insecticidal activity against various pests, which makes it a potential candidate for use in agriculture.

One limitation of using this compound in lab experiments is its toxicity. It has been found to be toxic to humans and animals, which makes it important to handle with care.

Orientations Futures

There are several future directions for the study of 2-Methoxy-3-(4-nitrophenyl)pyridine. In medicine, further research is needed to explore its potential as a treatment for cancer and other inflammatory and oxidative stress-related diseases.

In agriculture, more studies are needed to investigate its efficacy as a pesticide against various pests. In addition, research could be done to explore its potential use as a fungicide or herbicide.

In industry, further research is needed to explore its potential as a dye for various applications such as textiles, paper, and plastics.

Conclusion

This compound is an organic compound that has potential applications in various fields such as medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of this compound.

Méthodes De Synthèse

The synthesis of 2-Methoxy-3-(4-nitrophenyl)pyridine involves the reaction of 4-nitrobenzaldehyde with 2-amino-3-methoxypyridine in the presence of a catalyst. This reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain a pure compound.

Propriétés

IUPAC Name |

2-methoxy-3-(4-nitrophenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-11(3-2-8-13-12)9-4-6-10(7-5-9)14(15)16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYMPYFKVRUHJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718585 |

Source

|

| Record name | 2-Methoxy-3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-63-8 |

Source

|

| Record name | Pyridine, 2-methoxy-3-(4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)

![7,7-Dimethyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B577359.png)

![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)